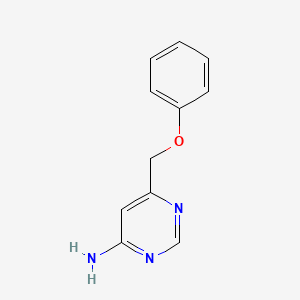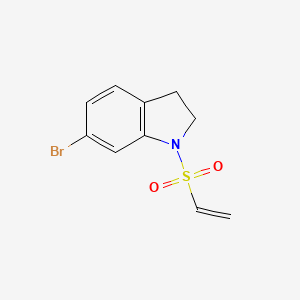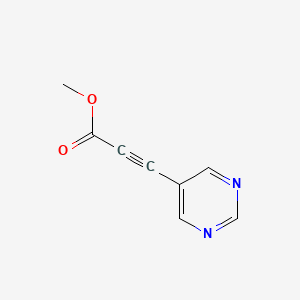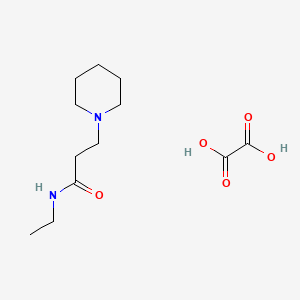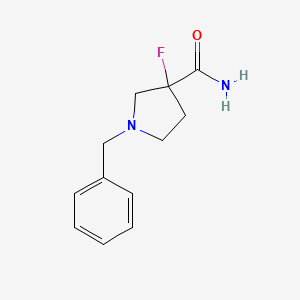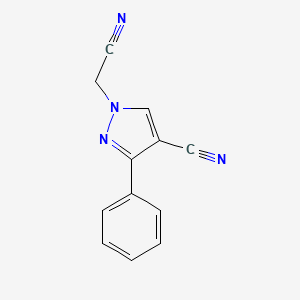
1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile, also known as CPPC, is a synthetic compound derived from the pyrazole family. It is a heterocyclic compound with a five-membered ring containing nitrogen and carbon atoms. CPPC has been studied extensively due to its potential applications in medicine and other fields. CPPC has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal properties. CPPC has also been studied for its potential use in cancer therapeutics, as well as for its use in the treatment of neurological disorders.
Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
This compound has potential applications in the synthesis of new therapeutic agents. Its structure could be utilized to create analogs of existing drugs or to develop novel medications with unique mechanisms of action. For instance, its nitrile group could be transformed into other functional groups that are prevalent in pharmacologically active compounds .
Agriculture: Pesticide and Fertilizer Development
In agriculture, the compound could be used to synthesize pesticides or fertilizers. Its chemical structure allows for modifications that can lead to the development of compounds with specific actions against pests or to enhance plant growth and yield .
Material Science: Advanced Material Fabrication
The compound’s robust structure makes it suitable for creating advanced materials, such as polymers with specific properties for industrial applications. It could be used to engineer materials with enhanced durability, flexibility, or other desired characteristics .
Environmental Science: Pollution Remediation
In environmental science, this compound could be involved in the synthesis of materials that help in pollution remediation. Its ability to form complex structures might be beneficial in creating filters or absorbents to remove contaminants from water or air .
Analytical Chemistry: Chemical Analysis and Detection
“1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile” could be used in analytical chemistry as a reagent or a building block for sensors that detect specific chemicals or biological substances. Its reactive sites could be tailored to interact with particular analytes for sensitive and selective detection .
Biochemistry: Enzyme Inhibition and Interaction Studies
The compound may serve as a starting point for designing enzyme inhibitors or probes to study biochemical pathways. Its structure could interact with active sites of enzymes or bind to other biological molecules, providing insights into their functions .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound could be used to develop drug delivery systems. Its chemical properties might allow it to conjugate with drugs, enhancing their stability or controlling their release into the body .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound could be utilized to optimize chemical processes. Its stability under various conditions can be advantageous in designing efficient and cost-effective manufacturing methods .
properties
IUPAC Name |
1-(cyanomethyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCYPJTUCYSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



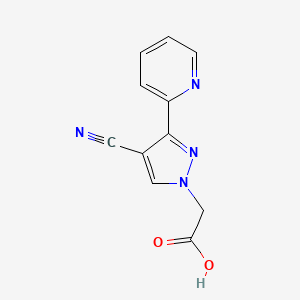


![(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B1482676.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)

